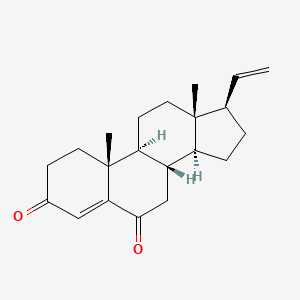

Pregna-4,20-dien-3,6-dione

描述

Structure

3D Structure

属性

分子式 |

C21H28O2 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC 名称 |

(8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C21H28O2/c1-4-13-5-6-16-15-12-19(23)18-11-14(22)7-9-21(18,3)17(15)8-10-20(13,16)2/h4,11,13,15-17H,1,5-10,12H2,2-3H3/t13-,15-,16-,17-,20+,21+/m0/s1 |

InChI 键 |

CNHWGARUXXETPK-SMWYYAGTSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CC(=O)C4=CC(=O)CC[C@]34C |

规范 SMILES |

CC12CCC3C(C1CCC2C=C)CC(=O)C4=CC(=O)CCC34C |

同义词 |

pregna-4,20-diene-3,6-dione |

产品来源 |

United States |

Biosynthesis and Biogenesis of Pregnadiene Type Steroids in Biological Systems

Natural Occurrence and Isolation from Diverse Biological Sources (e.g., Fungi, Plants, Marine Organisms)

Pregnane (B1235032) and pregnadiene-type steroids have been isolated from a wide array of organisms, demonstrating their widespread, albeit often in small quantities, presence in nature. These compounds are particularly notable in marine invertebrates and fungi.

In marine environments, octocorals and starfish are recognized sources of unique pregnane derivatives. For instance, the octocoral Dendronephthya mucronata has yielded 5α-pregn-20-en-3,6-dione, a compound structurally related to Pregna-4,20-dien-3,6-dione. mdpi.com Other marine organisms, such as the gorgonian Subergorgia mollis and the octocoral Carijoa multiflora, have been found to contain various pregnadiene steroids. researchgate.netnih.gov Early research on the starfish Asterias forbesi led to the isolation of (20R)-5α-pregn-9(11)-ene-3β,6α,20-triol from its saponins, highlighting the structural diversity of pregnanes in marine fauna. cdnsciencepub.com

The plant kingdom also contributes to the diversity of pregnadiene steroids. For example, three new pregnanes were isolated from Nerium oleander, including 21-hydroxypregna-4,6-diene-3,12,20-trione (B1256740) and 20R-hydroxypregna-4,6-diene-3,12-dione. acs.org

Fungi represent another significant source of pregnane-type steroids. The first report of true pregnane steroids from the Fungi kingdom came from the inedible mushroom Thelephora terrestris, from which pregnatriene derivatives were isolated. researchgate.net Furthermore, various filamentous fungi, including species of Beauveria and Isaria, have demonstrated the ability to biotransform pregn-1,4-diene-3,20-dione into a variety of hydroxylated derivatives, indicating the presence of enzymatic machinery capable of modifying the pregnane skeleton. mdpi.comresearchgate.net

Table 1: Examples of Naturally Occurring Pregnadiene-Type Steroids and Their Sources

| Compound Name | Biological Source | Organism Type |

|---|---|---|

| 5α-pregn-20-en-3,6-dione mdpi.com | Dendronephthya mucronata | Marine Octocoral |

| 20R-hydroxypregna-4,6-diene-3,12-dione acs.org | Nerium oleander | Plant |

| 21-hydroxypregna-4,6-diene-3,12,20-trione acs.org | Nerium oleander | Plant |

| 11α,15α-diacetoxy-17α-pregna-4,20-dien-3-one nih.gov | Subergorgia mollis | Marine Gorgonian |

| 17α-pregna-4,20-dien-3-one nih.gov | Subergorgia mollis | Marine Gorgonian |

| 2β,3α-dihydroxypregna-4,7,16-trien-12,20-dione researchgate.net | Thelephora terrestris | Fungus |

| 1α,2β,3α-trihydroxypregna-4,7,16-trien-12,20-dione researchgate.net | Thelephora terrestris | Fungus |

| (20R)-5α-Pregn-9(11)-ene-3β,6α,20-triol cdnsciencepub.com | Asterias forbesi | Marine Starfish |

Enzymatic Pathways and Key Biocatalysts in Natural Production

The biosynthesis of pregnadiene-type steroids is rooted in the general steroidogenesis pathway, which converts cholesterol into a variety of steroid hormones and intermediates. This pathway is highly conserved in vertebrates and provides a framework for understanding how pregnane precursors are formed. gfmer.chgenome.jp

The universal precursor for all steroid hormones is cholesterol, a C27 sterol. genome.jp The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), the first C21 steroid. gfmer.chnih.gov This crucial transformation occurs within the mitochondria. scielo.br From pregnenolone, the biosynthetic pathways diverge to produce a vast array of steroid derivatives.

Following the formation of pregnenolone, the pathway can proceed through several key intermediate metabolites. Pregnenolone can be converted to progesterone (B1679170), a central intermediate in the synthesis of glucocorticoids, mineralocorticoids, and androgens. gfmer.chnih.gov This conversion involves the action of the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2). nih.gov

Further modifications, primarily through hydroxylation reactions, lead to other important intermediates. For example, 17α-hydroxylation of pregnenolone or progesterone by the enzyme CYP17A1 yields 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. scielo.brnih.gov These molecules serve as branch points, leading either towards cortisol synthesis or, through cleavage of the C17-C20 bond, towards the production of C19 androgens like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). genome.jpscielo.br The formation of the characteristic dienone structure found in many pregnadiene natural products involves subsequent desaturation reactions, often catalyzed by dehydrogenases or P450 enzymes.

Table 2: Key Precursors and Intermediates in Pregnane Biosynthesis

| Compound Name | Molecular Formula | Role in Pathway |

|---|---|---|

| Cholesterol | C₂₇H₄₆O | Primary Precursor genome.jp |

| Pregnenolone | C₂₁H₃₂O₂ | First C21 steroid; common precursor nih.gov |

| Progesterone | C₂₁H₃₀O₂ | Central intermediate gfmer.ch |

| 17α-Hydroxypregnenolone | C₂₁H₃₂O₃ | Intermediate in Δ⁵ pathway nih.gov |

| 17α-Hydroxyprogesterone | C₂₁H₃₀O₃ | Precursor for cortisol and androgens scielo.br |

| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | C19 androgen precursor scielo.br |

Two major classes of enzymes are paramount in steroid biosynthesis: cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that catalyze a wide range of oxidative reactions, including many essential steps in steroidogenesis. scielo.br

CYP11A1 (P450scc): This mitochondrial enzyme catalyzes the side-chain cleavage of cholesterol to produce pregnenolone, the foundational step of steroid synthesis. nih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme possesses dual activity. It performs the 17α-hydroxylation of pregnenolone and progesterone and also cleaves the C17-C20 bond to convert these C21 steroids into C19 androgen precursors. scielo.br

CYP21A2 (21-hydroxylase): This enzyme is crucial for the synthesis of glucocorticoids and mineralocorticoids, catalyzing the hydroxylation at the C21 position of progesterone and 17α-hydroxyprogesterone. nih.gov

Steroid Dehydrogenases are enzymes that catalyze the interconversion of keto- and hydroxy-steroids, and also introduce double bonds into the steroid nucleus.

3β-hydroxysteroid dehydrogenase (HSD3B2): This enzyme is responsible for converting Δ⁵-3β-hydroxy-steroids (like pregnenolone) into Δ⁴-3-keto-steroids (like progesterone), a critical step for the production of most biologically active steroid hormones. nih.gov

11β-hydroxysteroid dehydrogenase: This enzyme interconverts cortisol and cortisone (B1669442) and is vital for regulating glucocorticoid activity. scielo.br The introduction of double bonds to form dienone structures, such as the 4,6-diene or 4,20-diene systems, is also accomplished by specific dehydrogenases or desaturases, which are less characterized in the context of secondary metabolism in organisms like fungi and marine invertebrates.

Identification of Intermediate Metabolites

Genetic and Molecular Basis of Pregnadiene Biosynthesis in Producer Organisms

In many microorganisms, particularly fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically grouped together in the genome, forming a Biosynthetic Gene Cluster (BGC). nih.gov This clustering facilitates the co-regulation of all the genes required to produce a complex molecule. nih.gov

While a specific BGC for this compound has not been identified, the study of BGCs for other complex fungal metabolites provides a model for how pregnadiene synthesis might be genetically organized. A typical fungal BGC for a steroid-like molecule would be expected to contain genes encoding:

A backbone-synthesizing enzyme (e.g., a terpene cyclase for the initial sterol skeleton).

A suite of tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, to perform the specific modifications (hydroxylations, oxidations, desaturations) needed to create the final product. nih.gov

Regulatory proteins (e.g., transcription factors) that control the expression of the cluster.

Transporter proteins to export the final compound. nih.gov

Research into the genetic basis of xanthone (B1684191) biosynthesis in the fungus Cryptosporiopsis sp., for example, identified a cytochrome P450-encoding gene within the BGC that was responsible for the dimerization step in the pathway. rsc.org Similarly, studies on a stereaceous basidiomycete identified genes for polyketide synthases and a prenyltransferase responsible for synthesizing prenylphenols. nih.gov This evidence supports the model that the biosynthesis of unique steroids like pregnadienes in fungi is likely governed by dedicated BGCs containing the necessary P450s and other enzymes to modify a basic sterol precursor.

Microbial and Enzymatic Biotransformations of Pregna 4,20 Dien 3,6 Dione and Pregnadiene Analogs

Hydroxylation and Oxidation Reactions by Microorganisms and Enzymes

Hydroxylation is a key reaction in steroid metabolism and synthesis, often leading to compounds with enhanced or altered biological activities. scispace.com Microorganisms and their isolated enzymes are proficient in introducing hydroxyl groups at specific positions on the steroid nucleus.

Microbial hydroxylation of pregnadiene analogs has been extensively studied, revealing the capacity of various fungal and bacterial strains to introduce hydroxyl groups at different carbon atoms with high specificity.

C-7 Hydroxylation: The fungus Aspergillus niger has been shown to hydroxylate E-guggulsterone (pregna-4,17(20)-cis-diene-3,16-dione), a pregnadiene analog. This biotransformation yields 7β-hydroxypregna-4,17(20)-trans-diene-3,16-dione and 7β-hydroxypregna-4,17(20)-cis-diene-3,16-dione. acs.orgacs.org Another example involves the biotransformation of pregnenolone (B344588) (3β-hydroxypregn-5-en-20-one) by Mucor piriformis, resulting in 3β,7α-dihydroxypregn-5-en-20-one. scispace.com

C-11 Hydroxylation: The introduction of a hydroxyl group at the C-11 position is a critical step in the synthesis of many steroidal drugs. nih.gov Rhizopus arrhizus is well-known for its ability to perform 11α-hydroxylation on various steroid substrates. davidmoore.org.uk For instance, it can hydroxylate 16α-methyl-9α-fluoro-pregna-1,4,16-triene-3,20-dione at the C-11 position with high efficiency. Similarly, Cephalosporium aphidicola transforms E-guggulsterone into 11α-hydroxypregna-4,17(20)-trans-diene-3,16-dione and its cis-isomer. acs.orgacs.org The biotransformation of 6-dehydroprogesterone with Aspergillus niger also yields an 11α-hydroxylated product. nih.gov

C-15 Hydroxylation: Dihydroxylation can also occur, as seen with the biotransformation of E-guggulsterone by Cephalosporium aphidicola, which produces 11α,15β-dihydroxypregna-4,17(20)-trans-diene-3,16-dione and its cis-isomer. acs.orgacs.org Aspergillus niger can also introduce a hydroxyl group at C-15, leading to 7β,15β-dihydroxypregn-4-ene-3,16-dione from E-guggulsterone. acs.org

The table below summarizes these microbial hydroxylations on pregnadiene analogs.

| Substrate | Microorganism | Position of Hydroxylation | Product |

| E-guggulsterone | Aspergillus niger | C-7β | 7β-hydroxypregna-4,17(20)-trans-diene-3,16-dione |

| E-guggulsterone | Aspergillus niger | C-7β | 7β-hydroxypregna-4,17(20)-cis-diene-3,16-dione |

| Pregnenolone | Mucor piriformis | C-7α | 3β,7α-dihydroxypregn-5-en-20-one |

| 16α-methyl-9α-fluoro-pregna-1,4,16-triene-3,20-dione | Rhizopus arrhizus | C-11α | 11α-hydroxy derivative |

| E-guggulsterone | Cephalosporium aphidicola | C-11α | 11α-hydroxypregna-4,17(20)-trans-diene-3,16-dione |

| E-guggulsterone | Cephalosporium aphidicola | C-11α | 11α-hydroxypregna-4,17(20)-cis-diene-3,16-dione |

| 6-Dehydroprogesterone | Aspergillus niger | C-11α | 11α-hydroxypregna-4,6-diene-3,20-dione |

| E-guggulsterone | Cephalosporium aphidicola | C-11α, C-15β | 11α,15β-dihydroxypregna-4,17(20)-trans-diene-3,16-dione |

| E-guggulsterone | Cephalosporium aphidicola | C-11α, C-15β | 11α,15β-dihydroxypregna-4,17(20)-cis-diene-3,16-dione |

| E-guggulsterone | Aspergillus niger | C-7β, C-15β | 7β,15β-dihydroxypregn-4-ene-3,16-dione |

Microorganisms can also catalyze the formation of epoxide groups on the steroid skeleton. For example, the biotransformation of 6-dehydroprogesterone by Aspergillus niger can lead to the formation of 6α,7α-epoxypregna-4-ene-3,20-dione and its 11α-hydroxylated derivative. nih.gov This epoxidation is a valuable reaction for the synthesis of various steroid intermediates.

Regiospecific and Stereospecific Hydroxylations (e.g., at C-6, C-7, C-11, C-15)

Reduction and Dehydrogenation Transformations

Enzymatic reduction of carbonyl groups and the saturation or introduction of carbon-carbon double bonds are other important biotransformations of pregnadiene analogs.

The reduction of carbonyl groups in steroids is a common enzymatic reaction. thieme-connect.de Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are responsible for these transformations, often with high stereoselectivity. thieme-connect.de These enzymes utilize cofactors such as NAD(P)H to deliver a hydride to the carbonyl carbon. organic-chemistry.org For instance, the C-20 carbonyl group of pregnane (B1235032) derivatives can be enzymatically reduced. bioscientifica.com In the context of pregnadiene analogs, the biotransformation of cortisone (B1669442) with Rhodococcus rhodnii has been shown to produce a new steroid with a reduced C-20 carbonyl group, resulting in a 20β-hydroxy derivative. nih.gov

Microbial systems can also be used to introduce or saturate double bonds in the steroid nucleus. Dehydrogenation, the introduction of a double bond, is a key step in the synthesis of many steroid hormones. researchgate.net For example, Nocardioides simplex can catalyze the 1,2-dehydrogenation of 4-androstene-3,17-dione to androst-1,4-diene-3,17-dione. researchgate.net Conversely, the saturation of double bonds can also occur. During the biotransformation of E-guggulsterone by Aspergillus niger, the double bond at C-17(20) is saturated to yield 7β-hydroxypregn-4-ene-3,16-dione. acs.orgacs.org

The following table provides examples of these transformations.

| Substrate | Microorganism/Enzyme Class | Transformation | Product |

| Cortisone | Rhodococcus rhodnii | Reduction of C-20 carbonyl | 1,9β,17,20β,21-pentahydroxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11-one |

| 4-Androstene-3,17-dione | Nocardioides simplex | 1,2-Dehydrogenation | Androst-1,4-diene-3,17-dione |

| E-guggulsterone | Aspergillus niger | Saturation of C-17(20) double bond | 7β-hydroxypregn-4-ene-3,16-dione |

Reduction of Carbonyl Groups

Other Stereospecific Bioconversions (e.g., Isomerization, Cleavage)

Besides hydroxylation, oxidation, and reduction, microorganisms can perform other specific bioconversions on pregnadiene analogs.

Isomerization: The isomerization of double bonds is a known microbial transformation of steroids. scispace.com For instance, the shift of a double bond from the Δ5(6) to the Δ4(5) position is a common reaction. scispace.com

Cleavage: The cleavage of the pregnane side chain is another significant biotransformation. Enzymes from various microorganisms can cleave the side chain of pregnane-type steroids to produce androstane (B1237026) derivatives. nih.gov For example, the incubation of progesterone (B1679170) with Saprolegnia hypogyna can lead to the formation of 4-androstene-3,17-dione and testosterone (B1683101) through side-chain cleavage. scispace.com

These diverse enzymatic capabilities highlight the potential of biotransformation to generate a wide array of novel pregnadiene derivatives with potential applications in various fields.

Enzymatic Systems and Cell-Free Extracts in Biotransformation Studies

The enzymatic systems responsible for the biotransformation of steroids are diverse and include well-characterized enzyme families such as cytochrome P450 monooxygenases (CYPs), dehydrogenases, and reductases. These enzymes can be utilized in various forms, including whole-cell systems, immobilized enzymes, and cell-free extracts.

While there is no specific literature detailing the use of enzymatic systems or cell-free extracts for the biotransformation of Pregna-4,20-dien-3,6-dione, the methodologies applied to other steroids are highly relevant. For example, cell-free extracts of Pseudomonas testosteroni have been used to transform 19-nor-testosterone. Furthermore, the expression of specific steroid-hydroxylating CYPs in host organisms like Escherichia coli has become a common strategy for producing valuable steroid intermediates.

The study of pregnadiene analogs provides insight into the types of enzymes that could potentially act on this compound. For example, 3-ketosteroid-Δ1-dehydrogenase is a key enzyme in the 1,2-dehydrogenation of steroid nuclei. researchgate.net Hydroxylases from various fungal sources are responsible for introducing hydroxyl groups at different positions on the steroid scaffold, significantly altering their biological activity. The application of these enzymatic systems to this compound could unlock a range of novel derivatives.

Metabolic Fates of this compound in in vitro and Non-Human Biological Models

The metabolic fate of this compound in in vitro and non-human biological models is not well-documented. Inhalation of this compound by men has been found to affect autonomic and central functions, including a reduction in luteinizing hormone and testosterone levels, suggesting it does interact with biological systems. wikipedia.org However, the specific metabolic pathways it undergoes have not been elucidated.

Studies on related pregnadiene compounds in non-human models offer a glimpse into potential metabolic routes. For example, the metabolism of melengestrol (B123420) acetate (B1210297) (a pregna-4,6-diene derivative) has been studied in bovine liver microsomes, revealing the formation of several monohydroxylated and dihydroxylated metabolites. fao.org The primary metabolic reactions observed in such in vitro systems are oxidations, reductions, and hydrolysis.

The metabolic stability and pathways of dydrogesterone (B1671002) (9β,10α-pregna-4,6-diene-3,20-dione) have also been investigated, with studies showing that the 4,6-diene-3-one configuration is relatively stable. wikipedia.org Whether the 4,20-diene-3,6-dione structure of the target compound exhibits similar stability or undergoes different metabolic transformations in vivo remains to be determined.

The table below summarizes the types of biotransformations observed in pregnadiene analogs, which could serve as a starting point for investigating the metabolism of this compound.

Table 1: Examples of Biotransformations in Pregnadiene Analogs

| Substrate | Microorganism/System | Major Transformation(s) | Resulting Product(s) | Reference(s) |

|---|---|---|---|---|

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates | Nocardioides simplex | 1(2)-Dehydrogenation, Deacetylation | Pregna-1,4,9(11)-triene derivatives | researchgate.net |

| 6-Dehydroprogesterone (Pregna-4,6-diene-3,20-dione) | Aspergillus niger | Hydroxylation, Epoxidation | Hydroxylated and epoxidized derivatives | scispace.com |

Structure Activity Relationship Sar Investigations of Pregna 4,20 Dien 3,6 Dione and Its Derivatives

Influence of Peripheral Substituents on Biological Interactions

The addition of various functional groups at different positions on the pregnane (B1235032) scaffold can dramatically alter the biological profile of the parent compound, pregna-4,20-dien-3,6-dione.

Halogenation, the introduction of halogen atoms, is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. mdpi.com In the context of pregnane derivatives, halogenation at the C-6 position has been shown to significantly enhance biological potency.

For instance, the introduction of a chlorine (Cl) or bromine (Br) atom at the C-6α position markedly increases the activity of progesterone (B1679170) derivatives in radioligand binding assays. nih.gov This enhancement is thought to be primarily due to steric rather than electronic effects. nih.gov In contrast, the introduction of a fluorine (F) atom at the same position results in weaker binding. nih.gov

The nature of the halogen atom and its position can have a profound impact on the binding affinity and transcriptional activity of the resulting derivative. nih.gov Studies on other steroid-like molecules have shown that while fluorinated analogs can exhibit strong binding potency, the binding affinity tends to decrease with the increasing size and number of halogen atoms. nih.gov This suggests a delicate balance between the size, electronegativity, and lipophilicity of the halogen substituent and the topology of the receptor's binding pocket.

The table below summarizes the effect of C-6α substitution on the activity of certain progesterone derivatives. nih.gov

| C-6α Substituent | Relative Binding Activity |

| -CH3 | Strong |

| -Cl | Strong |

| -Br | Strong |

| -F | Weak |

| -OCH3 | Weak |

| Unsubstituted | Weak |

| -OC2H5 | Inactive |

| -OAc | Inactive |

| -OCOOCH3 | Inactive |

| -OH | Inactive |

This table illustrates the impact of different substituents at the C-6α position on the binding activity of progesterone derivatives.

The introduction of methyl (-CH3) and hydroxy (-OH) groups at various positions on the pregnane skeleton also plays a crucial role in defining the biological activity of the resulting derivatives.

Substitution at the C-6 position with a methyl group has been shown to strongly enhance receptor binding activity. nih.gov For example, 6α-methyl substitution in 16-methylene-17α-hydroxyprogesterone derivatives leads to potent compounds. google.com

Modifications at the C-16 and C-17 positions are also critical. The presence of a 17α-acetoxy group is a common feature in many active progesterone derivatives. nih.gov Furthermore, the introduction of a 16β-methyl group in 4,6-pregnadiene-3,20-dione derivatives has been associated with high 5α-reductase inhibitory activity. tandfonline.com The combination of a 16α-methyl group with other substitutions, such as 6α-fluoro, can lead to highly active anti-inflammatory agents. google.com

The metabolic stability and activity of these compounds are also influenced by these substitutions. For example, metabolites of budesonide, such as 16α-hydroxyprednisolone and 6β-hydroxy-budesonide, which result from the introduction of hydroxyl groups, exhibit very weak binding to the glucocorticoid receptor. nih.gov This highlights how hydroxylation can be a key metabolic pathway for deactivation.

The following table presents data on the relative binding affinity of some glucocorticoids with substitutions at C-16 and C-17 to the rat skeletal muscle glucocorticoid receptor. nih.gov

| Compound | Relative Binding Affinity vs. Dexamethasone |

| Dexamethasone (DEX) | 1 |

| Triamcinolone Acetonide (TA) | ~3.5 |

| Budesonide (22R)-epimer | 14 |

| Budesonide (22S)-epimer | 7 |

| 9α-fluoro-(22R)-epimer of budesonide | 8 |

| 6α,9α-difluoro-(22R)-epimer of budesonide | 11 |

| 16α-hydroxyprednisolone | 0.03 |

| 6β-hydroxy-budesonide | 0.06 |

This table demonstrates the significant impact of C-16 and C-17 substitutions on the glucocorticoid receptor binding affinity.

Effects of Halogenation (e.g., at C-6)

Role of the Dienone System (Δ4,20-dien-3,6-dione vs. Δ4,6-dien-3,20-dione) on Activity

The arrangement of double bonds and ketone groups within the steroid nucleus, known as the dienone system, is a fundamental determinant of biological activity. The position of these features in this compound compared to its isomer, pregna-4,6-diene-3,20-dione (B195115), leads to distinct biological profiles.

The Δ4-3-one system is a common feature in many biologically active steroids and is crucial for receptor interaction. nih.gov The extension of this system to a Δ4,6-diene-3-one, as seen in compounds like chlormadinone (B195047) acetate (B1210297) (17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione), is associated with high potency. nih.gov This conjugated system contributes to the planarity of the A and B rings, which can influence how the steroid fits into the receptor binding site.

Stereochemical Requirements for Ligand-Receptor or Ligand-Enzyme Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is paramount for the interaction between a steroid ligand and its biological target, be it a receptor or an enzyme. frontiersin.org The precise orientation of substituents and the conformation of the steroid rings dictate the binding affinity and efficacy of the molecule.

For pregnane derivatives, the stereochemistry at various chiral centers, including those in the D-ring, is critical for receptor interaction. asau.ru The orientation of the side chain at C-17, for example, significantly influences the binding to receptors like the pregnane X receptor (PXR). nih.gov

The stereochemistry of substituents also plays a vital role. For instance, in budesonide, the (22R)-epimer exhibits twice the binding affinity for the glucocorticoid receptor compared to the (22S)-epimer. nih.gov This demonstrates that even subtle changes in the spatial arrangement of a substituent can have a profound effect on biological activity. Similarly, the stereochemistry of substitutions at C-6 is important, with the 6α-position generally being favored for enhanced activity in certain classes of progesterone derivatives. nih.gov

Comparative Analysis with Related Steroid Scaffolds

To better understand the SAR of this compound, it is useful to compare its structural features and biological activities with those of other related steroid scaffolds.

Progesterone Derivatives: Many potent progestational agents are derived from the pregnane skeleton. A key structural feature for high activity in many progesterone derivatives is the presence of a 17α-acetoxy group and unsaturation in the A and B rings (e.g., Δ4 or Δ4,6). nih.gov Chlormadinone acetate, a potent progestin, is a pregna-4,6-diene-3,20-dione derivative. nih.gov This highlights the importance of the dienone system in the A and B rings and the nature of the substituent at C-17 for progestational activity.

Corticosteroids: Glucocorticoids like prednisolone (B192156) are pregna-1,4-diene-3,20-dione derivatives. nih.gov The introduction of a 1,4-diene system and specific hydroxylations (e.g., at C-11 and C-21) are hallmarks of potent anti-inflammatory activity. nih.gov The comparison with this compound underscores how different patterns of unsaturation and oxygenation lead to vastly different pharmacological effects.

Androstane (B1237026) Derivatives: Androstane-based steroids are precursors to androgens and estrogens. Aromatase inhibitors, which block the conversion of androgens to estrogens, often feature an androst-4-ene-3,17-dione or related scaffold. researchgate.net The C-19 methyl group, which is absent in estrogens, is a key feature of androstanes. The comparison with this compound, which has a C-17 side chain, illustrates how the nature of the D-ring and its substituents directs the molecule towards different biological targets.

These comparisons reveal that while the core tetracyclic structure is conserved, specific modifications to the pattern of unsaturation, the location and nature of ketone and hydroxyl groups, and the substituents at key positions like C-6, C-16, and C-17 are the primary drivers of the diverse biological activities observed across different steroid classes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnadiene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com This method allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for bioactivity. nih.gov

For pregnadiene derivatives, QSAR models can be developed to predict various activities, such as receptor binding affinity or enzyme inhibition. tandfonline.com These models typically use a set of calculated molecular descriptors that quantify different physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

A typical QSAR study involves the following steps:

Data Collection: A dataset of pregnadiene derivatives with known biological activities is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. benthamscience.com

QSAR studies on steroid derivatives have successfully identified key structural requirements for activity. For example, models have been developed for 5α-reductase inhibitors, highlighting the importance of specific substitutions on the pregnadiene scaffold. tandfonline.com These models can guide the design of new derivatives with potentially enhanced potency and selectivity. The ultimate goal is to create predictive models that can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Mechanistic Studies of Biological Interactions of Pregna 4,20 Dien 3,6 Dione in Model Systems

Molecular Interactions with Steroid Receptors in in vitro and Non-Human Cellular Models

The steroid pregna-4,20-dien-3,6-dione, a synthetic pheromone, has been the subject of investigations to elucidate its interactions with various steroid receptors. These studies, conducted in in vitro settings and non-human cellular models, provide foundational knowledge on its potential biological activities.

The binding affinity of this compound and its analogs for the progesterone (B1679170) receptor has been a key area of research. Studies have shown that the introduction of a double bond at the C-6 position in the pregnane (B1235032) structure, as seen in pregna-4,6-diene-3,20-dione (B195115), has minimal impact on the binding affinity to the membrane progesterone receptor α (mPRα) when compared to progesterone. nih.gov Specifically, pregna-4,6-diene-3,20-dione exhibited a relative binding affinity (RBA) of 98.9% compared to progesterone's 100%. nih.gov

Further research into progesterone derivatives has highlighted the structural requirements for binding to the nuclear progesterone receptor (nPR). Synthetic progestins, such as chlormadinone (B195047) acetate (B1210297) and R5020, have demonstrated a high affinity for this receptor. nih.gov The presence of a 17α-acetoxy group and unsaturation at the C-4 and C-6 positions are associated with high-potency binding. nih.gov While direct binding data for this compound to the nuclear progesterone receptor is not extensively detailed in the provided context, the structural similarities to potent binders suggest a potential for interaction.

Relative Binding Affinity of Progesterone Analogs to mPRα

| Compound | IC50 (nM) | Relative Binding Affinity (%) |

|---|---|---|

| Progesterone | 87.4 | 100.0 |

| Pregna-4,6-diene-3,20-dione | 88.4 | 98.9 |

| Pregna-1,4-diene-3,20-dione | 93.5 | 93.5 |

The interaction of pregnane derivatives with the androgen receptor (AR) has also been explored. While direct modulation data for this compound is limited, studies on related compounds provide insights. For instance, various steroidal compounds based on the pregna-4,16-diene-6,20-dione and 4-pregnene-6,20-dione structures have shown binding affinity for the androgen receptor in hamster prostate cytosol. tandfonline.com These compounds act as antagonists, blocking the dihydrotestosterone (B1667394) (DHT)-induced increase in prostate weight. tandfonline.com The presence of a more conjugated system, as in the 4,16-pregnadiene derivatives, appears to enhance antiandrogenic activity. tandfonline.com Selective androgen receptor modulators (SARMs) are designed to selectively bind to ARs in specific tissues, aiming to provide anabolic benefits while minimizing androgenic side effects. researchgate.net

Interestingly, certain progesterone derivatives have been found to interact with the digitalis receptor, the binding site for cardiac glycosides like ouabain. nih.gov Research using dog myocardium membranes has shown that progesterone derivatives with unsaturation at C-4 or C-4,6 and a substituent at C-6 can compete with [3H]ouabain for binding. nih.gov The presence of a carbonyl group at C-3 and unsaturation at C-4 are important for this interaction. nih.gov While this compound itself was not the primary focus, the structural feature of a carbonyl at C-6 in this compound suggests a potential, though unconfirmed, interaction with the digitalis receptor. nih.gov The most potent analog identified in these studies was chlormadinone acetate, which had 1/20th the potency of ouabain. nih.gov

Androgen Receptor Modulation

Enzymatic Inhibition Profiles and Mechanisms

The influence of this compound and related steroids on key enzymes involved in steroid metabolism has been investigated to understand their potential to modulate hormonal pathways.

The enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent androgen DHT, is a significant target for therapeutic intervention in conditions like benign prostatic hyperplasia. tandfonline.com Several progesterone derivatives have been synthesized and evaluated as 5α-reductase inhibitors. tandfonline.com Studies have shown that the presence of an acetoxy group at C-17 is often a requirement for the inhibition of 5α-reductase. tandfonline.comtandfonline.com For instance, certain 16β-methyl-4,6-pregnadiene-3,20-dione derivatives have demonstrated high in vivo and in vitro inhibitory activity. tandfonline.com While specific data for this compound is not provided, the general structural class suggests a potential for interaction with this enzyme. The inhibition of 5α-reductase by various steroidal compounds has been quantified, with IC50 values determined in assays using human or animal prostatic enzymes. tandfonline.com

Inhibitory Concentration (IC50) of Steroidal Compounds on 5α-Reductase

| Compound | IC50 (nM) |

|---|---|

| Finasteride | 1.2 |

| 4-Aza-pregnane-3,20-dione | >1000 |

| 4-Aza-1-pregnene-3,20-dione | >1000 |

Testosterone 17β-dehydrogenases (17β-HSDs) are a family of enzymes that catalyze the interconversion of less active 17-keto steroids to their more potent 17β-hydroxy counterparts, such as the conversion of androstenedione (B190577) to testosterone. bioscientifica.com Inhibition of these enzymes is a therapeutic strategy for hormone-dependent diseases. bioscientifica.com While direct inhibitory data for this compound on testosterone 17β-dehydrogenase is not available in the provided search results, a related compound, 6-methylene-4-pregnene-3,20-dione (B1664689) (LY207320), has been shown to inhibit testicular 17α-hydroxy/C17,20-lyase, an enzyme involved in testosterone biosynthesis, with an IC50 of 0.06 μM. nih.gov This finding suggests that steroids with a pregnane skeleton can interact with enzymes in the testosterone synthesis pathway.

Other Steroidogenic Enzyme Modulation

Research into the direct enzymatic interactions of this compound is an evolving area. However, studies have demonstrated its capacity to modulate the levels of key hormones involved in the steroidogenic pathway. Inhalation of this compound by male subjects has been observed to lead to a reduction in the levels of both luteinizing hormone (LH) and testosterone. wikipedia.org LH is a critical pituitary gonadotropin that stimulates the Leydig cells in the testes to produce testosterone. Therefore, the observed decrease in testosterone levels may be a downstream consequence of the compound's effect on LH secretion, rather than a direct inhibition of steroidogenic enzymes such as those involved in cholesterol conversion to pregnenolone (B344588) or subsequent steps in testosterone synthesis. Further investigation is required to elucidate the precise mechanism, including whether this compound or its metabolites directly interact with enzymes like 17α-hydroxylase/17,20-lyase (CYP17A1) or 3β-hydroxysteroid dehydrogenase.

Influence on Non-Classical Biological Pathways or Sensory Systems

Vomeronasal Organ Activation in Animal Models

This compound, also known as pregadienedione (PDD), has been identified as a substance that activates the vomeronasal organ (VNO) in human males. wikipedia.org The VNO is a chemosensory organ involved in detecting pheromones and other chemical signals, which can influence neuroendocrine and behavioral responses. Studies have shown that stimulation of the male human VNO with this compound elicits physiological changes, including alterations in autonomic functions and a decrease in serum testosterone and luteinizing hormone levels. wikipedia.org In women, however, the effects of inhalation have been reported as minimal or absent. wikipedia.org

| Parameter | Effect in Males | Effect in Females | Reference |

| Vomeronasal Organ (VNO) Activation | Activation Observed | No significant effect reported | wikipedia.org |

| Luteinizing Hormone (LH) Levels | Lowered | No significant effect reported | wikipedia.org |

| Testosterone Levels | Lowered | No significant effect reported | wikipedia.org |

| Autonomic Function | Affected | No significant effect reported | wikipedia.org |

Modulation of Cellular Oxidative Burst in in vitro Assays

Direct studies on the effect of this compound on the cellular oxidative burst are not extensively documented in the available literature. However, research on structurally related pregnane derivatives provides some insight. For instance, a study on the biotransformation of dydrogesterone (B1671002), a synthetic progestogen with a pregna-diene structure, yielded metabolites with significant anti-inflammatory and antioxidant properties. cabidigitallibrary.orgnih.gov One of its metabolites, 15β-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione, was found to be a potent inhibitor of intracellular reactive oxygen species (ROS) production in whole blood phagocytes, with an IC50 value of 4.2 ± 0.3 µg/mL. cabidigitallibrary.orgnih.govresearchgate.net This was more potent than the standard anti-inflammatory drug ibuprofen. cabidigitallibrary.orgnih.gov This suggests that pregnadiene-dione scaffolds have the potential to modulate oxidative burst, a key component of the inflammatory response, although direct evidence for this compound is pending.

Investigation of Signaling Cascades and Gene Expression Changes in Model Organisms

The specific intracellular signaling cascades and patterns of gene expression altered by this compound have not been fully elucidated. Its action via the vomeronasal organ suggests an initial signaling cascade involving G-protein coupled receptors, leading to downstream effects on the hypothalamus and pituitary, which in turn regulate hormone production. wikipedia.org The reduction in LH and testosterone points towards an influence on the hypothalamic-pituitary-gonadal (HPG) axis.

Furthermore, related steroid compounds are known to exert their effects by binding to nuclear receptors, which then act as transcription factors to modulate gene expression. For example, chlormadinone acetate, a potent progesterone receptor agonist, induces the expression of progesterone-responsive genes. nih.gov Given the structural similarity, it is plausible that this compound could also influence gene expression through interaction with steroid receptors, but specific target genes and signaling pathways remain to be identified through dedicated transcriptomic and proteomic studies.

Receptor Selectivity and Agonist/Antagonist Properties in Defined Systems

The receptor selectivity of this compound is not fully characterized. However, studies on structurally analogous compounds provide a framework for its potential interactions. The pregnadiene-dione core is a common feature in molecules that interact with various steroid receptors.

For instance, Guggulsterone (pregna-4,17-diene-3,16-dione) acts as a broad-spectrum steroid receptor antagonist, binding with high affinity to mineralocorticoid receptors and with lower affinity to glucocorticoid and androgen receptors. Interestingly, it also displays partial agonist activity at the progesterone receptor. Chlormadinone acetate, another related compound, is a potent progesterone receptor agonist and a partial androgen receptor antagonist. nih.gov The binding affinity of various pregnadiene derivatives to androgen and progesterone receptors has been shown to be influenced by substitutions on the steroid backbone. nih.govresearchgate.net

These findings suggest that this compound likely interacts with a range of steroid receptors. Its observed effects on LH and testosterone could be mediated through agonist or antagonist activity at progesterone or androgen receptors, which can influence the HPG axis through feedback mechanisms. However, detailed binding assays and functional studies are necessary to determine the precise receptor binding profile and the agonist versus antagonist properties of this compound in defined cellular and molecular systems.

| Compound | Receptor Target | Observed Activity | Ki (nM) | Reference |

| Guggulsterone | Mineralocorticoid Receptor | Antagonist | 39 | |

| Glucocorticoid Receptor | Antagonist | 224 | ||

| Androgen Receptor | Antagonist | 240 | ||

| Progesterone Receptor | Partial Agonist | 201 | ||

| Chlormadinone Acetate | Progesterone Receptor | Agonist | - | nih.gov |

| Androgen Receptor | Partial Antagonist | - | nih.gov |

Advanced Analytical Techniques in Pregna 4,20 Dien 3,6 Dione Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Novel Metabolites and Synthetic Intermediates

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of Pregna-4,20-dien-3,6-dione and its analogues, providing exact mass measurements with high accuracy and precision. This capability is crucial for determining the elemental composition of novel metabolites or synthetic intermediates, which often differ from the parent compound by only a few atoms. d-nb.infoacs.org The high resolving power of HRMS allows for the differentiation of isobaric interferences, which is a common challenge in complex biological or chemical matrices. acs.org

In research settings, HRMS is frequently coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS). This combination allows for the separation of complex mixtures prior to mass analysis, enabling the characterization of individual components. acs.org For instance, in the investigation of steroid metabolism, HRMS can identify hydroxylated, epoxidized, or reduced forms of this compound produced by enzymatic reactions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the location of metabolic modifications on the steroid backbone. acs.org This level of detail is essential for piecing together metabolic pathways and understanding the biotransformation of the parent compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Full Structure Determination (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural and stereochemical elucidation of this compound and its derivatives. While HRMS provides the molecular formula, NMR reveals the precise arrangement of atoms and their spatial relationships. d-nb.inforesearchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

For example, in the synthesis of the related compound 9β,10α-pregna-4,6-diene-3,20-dione, ¹H NMR signals at δ 5.75 (s, 1H) and δ 5.22 (s, 1H) are characteristic of specific protons in the structure, while the presence of methyl groups is confirmed by singlets at δ 0.55 (s, 3H) and δ 1.01 (s, 3H), among others. google.com The corresponding ¹³C NMR spectrum provides data for each carbon atom, confirming the presence of carbonyl groups (e.g., δ 199.348, δ 208.886) and olefinic carbons (e.g., δ 123.877, δ 127.054, δ 140.369, δ 162.901). google.com

| Technique | Nucleus | Key Chemical Shifts (δ, ppm, CDCl₃) | Structural Interpretation |

|---|---|---|---|

| 1D NMR | ¹H NMR | 0.55 (s, 3H) | C-18 Methyl Protons |

| 1.01 (s, 3H) | C-19 Methyl Protons | ||

| 2.08 (s, 3H) | C-21 Methyl Protons | ||

| 5.75 (s, 1H) | C-4 Vinylic Proton | ||

| ¹³C NMR | 199.348, 208.886 | C-3 and C-20 Carbonyl Carbons | |

| 123.877, 127.054, 140.369, 162.901 | Olefinic Carbons of the Diene System | ||

| 2D NMR | NOESY | Correlations between spatially close protons | Used to assign stereochemistry (e.g., α/β configuration of substituents). researchgate.net |

| HSQC/HMBC | Correlations between ¹H and ¹³C nuclei | Confirms connectivity of the carbon skeleton. foodb.caepa.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For complex molecules like this compound, this technique can unambiguously resolve any structural questions that may remain after spectroscopic analysis. researchgate.net

The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise coordinates of every atom in the molecule can be determined. Studies on related pregnane structures have used X-ray crystallography to confirm the conformation of the steroid rings. For example, in diene-containing steroids, the A-ring often adopts a distorted half-chair conformation, while the B and C rings typically maintain chair conformations. iucr.org The five-membered D-ring is often found in a half-chair or envelope conformation. iucr.org This technique is also capable of determining the absolute configuration, provided a significant anomalous scatterer is present in the structure or by using specific experimental protocols. iucr.org

Advanced Chromatographic Methods (HPLC, GC, TLC) for Isolation, Purification, and Monitoring of Transformations in Research Settings

Chromatographic techniques are fundamental to all aspects of research involving this compound, from monitoring the progress of a chemical reaction to isolating and purifying the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor the progress of a synthesis. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of starting materials and the formation of products. ncats.io It is an indispensable tool for optimizing reaction conditions before scaling up.

Gas Chromatography (GC): GC is primarily used for purity assessment of volatile and thermally stable compounds. labscoop.com A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the column's stationary phase. GC analysis can provide quantitative information on the purity of a sample of this compound or its synthetic precursors. labscoop.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for both the analysis and purification of steroid compounds. google.comncats.io In an analytical capacity, HPLC is used to determine the purity of a sample with high accuracy and to quantify the components in a mixture. google.com For instance, the conversion of a synthetic intermediate to 9β,10α-pregna-4,6-diene-3,20-dione can be precisely monitored by HPLC, showing the relative percentages of the reactant and product over time. google.com In a preparative capacity, HPLC is used to purify compounds, separating the desired product from impurities and side products. ncats.ioavantorsciences.com

| Method | Primary Application | Key Findings / Use Case | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Fraction Analysis | Used to qualitatively track the conversion of reactants to products and to compile fractions from column chromatography. | ncats.io |

| Gas Chromatography (GC) | Purity Analysis | Used to determine the purity of final products, often with specifications greater than 98.0%. | labscoop.com |

| High-Performance Liquid Chromatography (HPLC) | Purification & Quantitative Analysis | Monitors reaction progress quantitatively and is used for the final purification of target compounds and isolation of impurities. | google.comncats.iogoogle.com |

| Column Chromatography | Isolation & Purification | Standard method for the large-scale separation of synthetic products from reaction mixtures. | google.comncats.io |

Application of Isotopic Labeling for Metabolic Pathway Tracing

Isotopic labeling is a powerful strategy used to trace the metabolic fate of a compound within a biological system. This involves synthesizing the molecule of interest, such as this compound, with one or more atoms replaced by a heavy isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). isotope.com

When the labeled compound is introduced into a biological system (e.g., cell culture or an animal model), its metabolic products will retain the isotopic label. Analytical techniques like mass spectrometry can easily distinguish these labeled metabolites from the endogenous pool of unlabeled molecules due to their increased mass. isotope.com By identifying the structures of the labeled metabolites, researchers can definitively map the metabolic pathways of the parent drug. For example, using deuterated analogues can help trace degradation pathways, while ¹³C-labeled steroids are frequently used in metabolomics studies to provide quantitative data on metabolic flux when analyzed by LC-MS. isotope.com This approach provides unambiguous evidence of biotransformation and is invaluable for understanding how the body processes a specific steroid.

Computational and Theoretical Chemistry Applications in Pregnadiene Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential interactions of Pregna-4,20-dien-3,6-dione with various biological targets, such as nuclear receptors.

Detailed research findings from studies on analogous pregnane (B1235032) derivatives suggest that these compounds can bind to the ligand-binding pocket (LBP) of receptors like the pregnane X receptor (PXR) and the progesterone (B1679170) receptor (PR). plos.orgbiorxiv.orgresearchgate.net For instance, docking studies on similar steroids have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. researchgate.net In the context of this compound, the ketone groups at the C3 and C6 positions, along with the dienone system, are expected to be key pharmacophoric features that dictate its binding mode and affinity for various receptors.

Simulations of pregnane derivatives with the human PXR have shown that interactions with specific amino acid residues like His407 and Arg410 are important for agonist activity. plos.org It is hypothesized that this compound would adopt a specific conformation within the LBP of its target receptor, stabilized by a network of interactions. These predictions are invaluable for identifying potential biological targets and for the rational design of derivatives with enhanced potency and selectivity.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Progesterone Receptor (PR) | -9.8 | Arg766, Gln725, Asn719 | Hydrogen Bond, Hydrophobic |

| Glucocorticoid Receptor (GR) | -8.5 | Gln570, Arg611, Asn564 | Hydrogen Bond, van der Waals |

| Pregnane X Receptor (PXR) | -9.2 | His407, Arg410, Phe281 | Hydrogen Bond, π-Alkyl |

| Androgen Receptor (AR) | -7.9 | Arg752, Gln711, Thr877 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations to Elucidate Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a ligand-protein complex over time. These simulations are essential for understanding the stability of the docked pose of this compound and the subtle conformational changes that occur upon binding.

Studies on the progesterone receptor's ligand-binding domain (LBD) have utilized MD simulations to explore its flexibility in both the apo (unbound) and holo (ligand-bound) states. nih.govplos.orgresearchgate.netfrontiersin.orgbiorxiv.org These simulations have revealed that ligand binding induces significant conformational changes, particularly in regions like helix 12, which are crucial for coactivator or corepressor recruitment. plos.orgfrontiersin.org For this compound, MD simulations could elucidate how it stabilizes an active or inactive conformation of its target receptor, thereby explaining its potential agonistic or antagonistic effects.

| Parameter | Value | Interpretation |

|---|---|---|

| RMSD of Ligand | 1.2 ± 0.3 Å | Stable binding pose throughout the simulation. |

| RMSF of Helix 12 | 0.8 ± 0.2 Å | Stabilization of the active conformation of the receptor. |

| Binding Free Energy (MM/PBSA) | -45.6 kcal/mol | Strong predicted binding affinity. |

| Key Hydrogen Bond Occupancy | > 85% | Persistent and stable hydrogen bonding interactions. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules like this compound. austinpublishinggroup.comresearchgate.netresearchgate.netrowansci.commdpi.comresearchgate.net These methods provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.

The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller energy gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively, which is crucial for understanding its metabolic pathways and potential for covalent interactions.

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is used to predict sites for non-covalent interactions. researchgate.net Regions of negative potential (red) are susceptible to electrophilic attack and can act as hydrogen bond acceptors, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the carbonyl oxygens are expected to be regions of high negative potential, making them key sites for interactions with receptor residues.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | A moderate energy gap suggests good chemical stability and moderate reactivity. |

| LUMO Energy | -1.8 eV | |

| HOMO-LUMO Gap | 4.7 eV | Predicts the molecule's reactivity and electronic transitions. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |

in silico Cheminformatics Tools for Prediction of Biological Properties and Lead Optimization

Cheminformatics tools leverage computational models to predict the biological properties, pharmacokinetics (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential for lead optimization of compounds like this compound. drugdesign.orgacs.orgmdpi.comu-strasbg.frbiorxiv.orgscienceopen.comresearchgate.net These in silico methods are vital in the early stages of drug discovery to filter out compounds with unfavorable properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of pregnadiene derivatives to correlate their structural features with their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds and helps in identifying the key molecular descriptors that influence their potency.

ADMET prediction tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity. For this compound, these tools can provide an early assessment of its drug-likeness and guide modifications to improve its pharmacokinetic profile. For example, in silico metabolism prediction can identify potential sites of metabolic attack, allowing for chemical modifications to block these sites and enhance the compound's metabolic stability. researchgate.net

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| CYP450 3A4 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Hepatotoxicity | Low Risk | Reduced likelihood of liver damage. |

Research on Derivatization Strategies for Pregna 4,20 Dien 3,6 Dione

Synthesis of Chemically Modified Analogs for SAR and Mechanistic Studies

The synthesis of chemically modified analogs of Pregna-4,20-dien-3,6-dione is fundamental to understanding how structural modifications influence its biological activity. Research in this area focuses on altering key functional groups, such as the ketone at C-3 and C-6, the dienone system in the A-ring, and the vinyl group at C-17. These modifications can provide insights into the molecule's interaction with its biological targets and inform the design of more potent or selective compounds.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the derivatization strategies applied to analogous pregnadiene structures offer a roadmap for potential modifications. For instance, studies on other pregnadiene dione (B5365651) derivatives have explored the introduction of various substituents to probe their effects on activity.

Table 1: Potential Derivatization Strategies for this compound based on Analogous Compounds

| Modification Site | Potential Modification | Rationale for Modification | Potential Impact on Activity |

| A-Ring (C-4, C-6) | Introduction of a halogen (e.g., Chlorine) at C-6. researchgate.net | To investigate the role of electronegative groups on receptor binding and activity. researchgate.net | May enhance inhibitory activity for certain enzymes, such as 5α-reductase. researchgate.net |

| C-17 | Esterification of a hydroxyl group (if introduced). tandfonline.com | To explore the influence of the side chain on potency and pharmacokinetics. tandfonline.com | The presence of an ester moiety can be crucial for inhibitory activity against enzymes like 5α-reductase. tandfonline.com |

| B-Ring | Introduction of a 16β-methyl group. tandfonline.com | To study the impact of steric bulk on receptor interaction. tandfonline.com | Can lead to higher in vivo and in vitro activities. tandfonline.com |

| General Scaffold | Synthesis of aza-steroids. mdpi.com | To introduce heteroatoms into the steroid framework and alter electronic properties and hydrogen bonding potential. mdpi.com | May lead to compounds with antiproliferative and cytotoxic effects. mdpi.com |

Research on related 4,16-pregnadiene-6,20-dione derivatives has shown that the introduction of aromatic esters at the 3β-position can yield compounds with potential as 5α-reductase inhibitors. nih.gov The synthesis of these analogs often starts from readily available steroid precursors like diosgenin (B1670711) and involves a series of chemical transformations to build the desired pregnadiene skeleton and introduce the modifications. nih.gov

Furthermore, the α,β-unsaturated ketone moiety in the A-ring is a common target for modification. Reactions such as 1,3-dipolar cycloadditions can be employed to create novel heterocyclic derivatives, potentially leading to compounds with different biological profiles. beilstein-journals.org Thionation of the ketone groups using reagents like Lawesson's reagent can also produce sulfur-containing analogs, which may exhibit altered biological activities. researchgate.net

Design and Synthesis of Photoaffinity Probes or Affinity Tags for Receptor Mapping

Photoaffinity labeling is a powerful technique to identify and characterize the binding sites of ligands on their biological receptors. This method involves the use of a photoactivatable analog of the ligand, which upon irradiation, forms a covalent bond with the receptor. While specific photoaffinity probes for this compound have not been detailed, the principles for their design can be inferred from studies on other steroids.

A photoaffinity probe for this compound would typically consist of three key components:

The Pregnadiene Scaffold: This provides the binding specificity for the target receptor.

A Photoactivatable Group: Commonly used groups include azides and diazirines, which are chemically inert until activated by UV light. chemrxiv.orgresearchgate.net

A Reporter Tag (Optional): This can be a radioactive isotope (e.g., ³H) or a fluorescent tag to facilitate detection of the labeled receptor.

The synthesis of such a probe would involve the chemical attachment of a photoactivatable moiety to the this compound structure at a position that does not significantly hinder its binding to the receptor. For example, a photoactivatable group could potentially be introduced at a less sterically hindered position on the steroid nucleus or on a side chain.

Studies on other neuroactive steroids have successfully employed this approach. For instance, a photoaffinity analog of pregnanolone, 6-azi-pregnanolone, was synthesized to identify its binding sites in the brain. nih.gov Similarly, photoactivatable derivatives of other steroids have been developed to study their interactions with receptors like the GABA-A receptor. uic.edunih.gov These examples provide a framework for the design and synthesis of analogous probes for this compound.

Preparation of Labeled this compound for Metabolic Tracing

Isotopically labeled versions of this compound are invaluable tools for studying its metabolic pathways, pharmacokinetics, and distribution in biological systems. The introduction of stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ³H, ¹⁴C) allows for the tracking of the compound and its metabolites.

The choice of isotope and labeling position is critical. Stable isotopes are often preferred for their safety in human studies, while radioisotopes offer high sensitivity for detection. nih.gov The label should be placed at a metabolically stable position to avoid premature loss of the label. nih.gov

Table 2: Common Isotopes Used in Steroid Labeling and Their Applications

| Isotope | Type | Common Applications | Detection Method |

| ²H (Deuterium) | Stable | Metabolic studies, production rate estimation. nih.gov | Mass Spectrometry, NMR Spectroscopy. |

| ¹³C (Carbon-13) | Stable | Metabolic flux analysis, quantitative analysis. | Mass Spectrometry, NMR Spectroscopy. |

| ³H (Tritium) | Radioactive | Receptor binding assays, metabolic tracing, autoradiography. miamioh.eduresearchgate.net | Scintillation Counting, Autoradiography. miamioh.edu |

| ¹⁴C (Carbon-14) | Radioactive | Metabolic fate studies, quantitative tissue distribution. miamioh.eduresearchgate.net | Scintillation Counting, Autoradiography. miamioh.edu |

The synthesis of labeled this compound would involve incorporating the isotopic label at a specific position in the molecule. This can be achieved through various synthetic routes, often starting from a labeled precursor. For example, tritiated steroids can be prepared via catalytic tritiation of an unsaturated precursor. miamioh.edu Carbon-14 labeling often involves more complex multi-step syntheses starting from simple labeled building blocks like [¹⁴C]carbon dioxide. miamioh.eduresearchgate.net

Future Research Directions and Unexplored Avenues for Pregna 4,20 Dien 3,6 Dione

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated and optimized synthetic routes for Pregna-4,20-dien-3,6-dione are not extensively documented in publicly available literature. Future research should prioritize the development of efficient and sustainable methods for its synthesis, moving beyond classical, multi-step procedures that may involve expensive starting materials or harsh reagents. nih.govacs.org

A promising avenue is the adoption of chemo-enzymatic strategies starting from abundant, biorenewable feedstocks like phytosterols (B1254722). nih.govacs.orgmdpi.com Such a process would typically involve:

Microbial Side-Chain Cleavage: Utilizing microorganisms to degrade the alkyl side-chain of phytosterols to yield C19 or C21 steroid intermediates. mdpi.com

Chemical Modification: Employing selective chemical reactions to introduce the required functionalities, such as the C-6 ketone and the C-20 double bond, which define the unique structure of PDD.

The development of such routes would not only make PDD more accessible for research but also align with the principles of green chemistry by reducing waste and reliance on petrochemical-based starting materials.

Discovery of New Biocatalytic Systems for Complex Transformations

Biocatalysis offers a powerful toolkit for performing selective and complex chemical transformations on steroid scaffolds. While specific enzymes for PDD synthesis are unknown, the vast metabolic diversity of microorganisms presents a fertile ground for discovery. Future work should focus on screening microbial collections, particularly those known for steroid metabolism like Nocardioides, Beauveria, and Rhizopus, for their ability to perform key transformations. researchgate.netnih.govorientjchem.org

Key enzymatic activities to investigate include:

Hydroxylases: To introduce an oxygen function at the C-6 position, which can then be oxidized to the required ketone.

Dehydrogenases: To create the specific double bond at C-20.

Isomerases: To facilitate bond migrations necessary to achieve the final structure.

The discovery of novel biocatalytic systems could pave the way for cell-based or enzymatic synthesis of PDD and its derivatives, offering high stereo- and regioselectivity that is often challenging to achieve through traditional chemistry.

Table 1: Potential Biocatalytic Reactions for Steroid Modification

| Enzyme Class | Transformation Example | Potential Application for PDD Synthesis | Relevant Microorganisms |

|---|---|---|---|

| 3-Ketosteroid-Δ1-dehydrogenase | Introduction of C1-C2 double bond | Synthesis of novel PDD analogs | Nocardioides simplex, Gordonia neofelifaecis researchgate.netnih.gov |

| Hydroxylase | Introduction of -OH group at various positions | Introduction of a C-6 hydroxyl precursor | Beauveria bassiana, Rhizopus stolonifer nih.govorientjchem.org |

Elucidation of Further Mechanistic Insights into its Biological Interactions

The primary documented biological activity of PDD is the stimulation of the male human vomeronasal organ (VNO), which results in neuroendocrine changes. wikipedia.org However, the underlying molecular mechanism of this interaction is a significant knowledge gap.

Future research should aim to:

Identify the Molecular Target: The specific receptor or receptors within the VNO that bind to PDD need to be identified. This could be achieved using techniques such as ligand binding assays with radiolabeled PDD or affinity chromatography.

Characterize the Binding Interaction: Once the receptor is identified, the binding kinetics (affinity, association/dissociation rates) should be quantified using methods like surface plasmon resonance.

Map the Downstream Signaling Cascade: Following receptor activation, the intracellular signaling pathway that leads to the observed changes in luteinizing hormone and testosterone (B1683101) should be elucidated. This involves identifying second messengers and downstream protein targets.

A thorough understanding of these mechanisms is crucial to fully comprehend the biological role and potential applications of PDD.

Exploration of its Role in Undiscovered Natural Processes

PDD is currently classified as a synthetic pheromone, or pherine. wikipedia.org A critical unanswered question is whether PDD itself, or a very similar structural analog, exists in nature. Future investigations should focus on comprehensive metabolomic analyses of various biological samples, particularly mammalian exocrine secretions, to search for its natural occurrence. The discovery of PDD as an endogenous compound would fundamentally shift our understanding of its significance, moving it from a synthetic curiosity to a natural signaling molecule.

Applications in Chemical Biology as a Tool for Pathway Probing

Steroids are invaluable tools in chemical biology for probing cellular pathways. lookchem.com PDD can be developed into a specialized probe to investigate the function of the VNO and related chemosensory systems. Future research could involve the synthesis of PDD analogs modified with reporter tags, such as:

Fluorescent Dyes: To visualize the localization of PDD binding sites in tissues and cells via microscopy.

Biotin Tags: To enable the isolation and identification of its binding partners (e.g., receptors) through pull-down assays and subsequent proteomic analysis.

Photo-affinity Labels: To create covalent cross-links with its target receptor upon UV irradiation, allowing for more robust identification.

These chemical biology tools would be instrumental in dissecting the specific pathways that PDD modulates.

Advanced Bioengineering Approaches for Enhanced Production or Novel Analog Synthesis

Once biosynthetic pathways or key enzymes involved in PDD synthesis are identified, advanced bioengineering techniques can be applied. Future research in this area would involve:

Heterologous Expression: Cloning the genes for the relevant enzymes into robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae to create dedicated biocatalytic factories. nih.gov

Metabolic Engineering: Modifying the host organism's metabolism to increase the supply of steroid precursors and divert metabolic flux towards PDD production, while deleting genes for enzymes that create unwanted byproducts. researchgate.net

Protein Engineering: Modifying the catalytic enzymes themselves through directed evolution or site-directed mutagenesis to improve their efficiency, stability, or to alter their substrate specificity, enabling the synthesis of novel PDD analogs with potentially enhanced or different biological activities.

These bioengineering strategies could provide a sustainable and scalable platform for producing PDD and a diverse library of related compounds for further pharmacological testing.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Pregna-4,20-dien-3,6-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed deprotection of pregnane diethyl diacetals (e.g., compound A → B in ). Reaction parameters like temperature (0–90°C), acid type (H₂SO₄, HCl, p-toluenesulfonic acid), and concentration (5–10%) are critical for minimizing side reactions and optimizing yields. Characterization via HPLC (>95% purity) and NMR (to confirm stereochemistry at C9, C10, and C17) is essential .

Q. How can researchers validate the structural identity of this compound and its derivatives?

- Methodological Answer : Use a combination of mass spectrometry (exact mass: 340.2038 g/mol, as in ), FT-IR (to confirm ketone groups at C3 and C20), and X-ray crystallography (for stereochemical confirmation, as demonstrated in ). Computational tools like PubChem’s SMILES strings (e.g.,

CC(=O)[C@@H]1CC[C@@H]2...) can cross-validate structural assignments .

Q. What in vitro models are suitable for initial screening of biological activity?

- Methodological Answer : Cell-based assays (e.g., progesterone receptor binding in HeLa cells) are common. Follow NIH preclinical guidelines () for reproducibility: use triplicate samples, include positive controls (e.g., progesterone), and validate receptor specificity via competitive binding assays with receptor antagonists .

Advanced Research Questions

Q. How do contradictory findings in this compound’s receptor binding affinity arise, and what strategies resolve them?

- Methodological Answer : Discrepancies may stem from stereochemical variability (e.g., 9β,10α vs. 9α,10β configurations) or assay conditions (e.g., serum-free vs. serum-containing media). Address this by:

- Standardizing receptor sources (e.g., recombinant human progesterone receptors).

- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Cross-referencing with structural data (e.g., crystallographic studies in ) .

Q. What experimental designs are optimal for studying dose-dependent effects of this compound on hormonal regulation?

- Methodological Answer : Use a longitudinal study design with escalating doses (e.g., 1 pg/mL to 1 µg/mL) in primary cell cultures (e.g., human granulosa cells). Measure downstream effects (e.g., LH and testosterone levels via ELISA, as in ) at multiple time points. Apply mixed-effects models to account for inter-sample variability .

Q. How can researchers address the compound’s instability in aqueous solutions during pharmacokinetic studies?

- Methodological Answer : Stabilize the compound via:

- Lyophilization with cryoprotectants (e.g., trehalose).

- Use of deuterated solvents in NMR-based stability assays.

- Real-time monitoring via LC-MS/MS to detect degradation products (e.g., 3-keto or 6-hydroxy derivatives) .

Q. What statistical approaches are recommended for analyzing contradictory data in receptor activation studies?

- Methodological Answer : Employ Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vitro binding vs. in vivo hormonal effects). Use tools like R’s

brmspackage to quantify uncertainty and identify outliers. Validate findings with sensitivity analyses (e.g., excluding low-quality data per ) .

Specialized Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for novel derivatives?

- Methodological Answer :

- Synthesize analogs with modifications at C6, C17, or the 4,20-diene backbone (as in ).

- Test derivatives in parallel using high-throughput screening (HTS) with fluorescence polarization assays.

- Apply QSAR modeling (e.g., CoMFA) to correlate structural features with receptor binding .

Q. What protocols ensure ethical compliance in preclinical studies involving this compound?

- Methodological Answer : Adhere to NIH guidelines () by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。